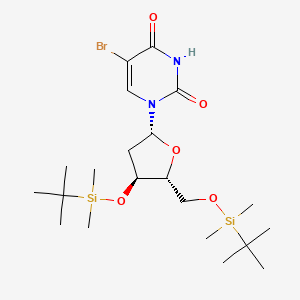

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally derived from 2’-deoxyuridine, a component of DNA, with modifications that include the addition of tert-butyldimethylsilyl groups at the 3’ and 5’ positions and a bromine atom at the 5 position. These modifications enhance its stability and alter its chemical properties, making it useful in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of 2’-deoxyuridine are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Bromination: The protected nucleoside is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5 position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 5-Bromo Position

The bromine atom at the 5-position of the uracil base undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Reactions:

Mechanistic Insights :

-

The reaction with propargyl alcohol proceeds via deprotonation using nBuLi to generate a strong nucleophile, facilitating bromine displacement .

-

Palladium-catalyzed hydrogenation (e.g., with Pd/C) enables selective reduction during malonate substitution .

Deprotection of TBDMS Groups

The TBDMS groups at the 3' and 5' hydroxyls are removed under mild fluoride-based conditions to regenerate free hydroxyl groups for further functionalization.

Standard Protocol:

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | rt | 3 h | 85% | |

| NH₄F | MeOH | 70–80°C | 24 h | 81% |

Applications :

-

Post-deprotection, the hydroxyl groups participate in phosphoramidite coupling for oligonucleotide synthesis.

-

Sequential deprotection allows selective modification at either the 3' or 5' position .

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling, though direct examples require extrapolation from analogous systems.

Hypothetical Reactions (Based on ):

| Reaction Type | Catalyst | Coupling Partner | Expected Product |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | 5-Aryl-TBDMS-deoxyuridine |

| Sonogashira | PdCl₂, CuI | Terminal alkyne | 5-Alkynyl-TBDMS-deoxyuridine |

Note : While not explicitly documented for this compound, similar brominated nucleosides undergo these reactions .

Stability and Handling

Aplicaciones Científicas De Investigación

Synthesis of Nucleoside Analogues

Nucleoside analogues are compounds that mimic the structure of natural nucleosides and can interfere with nucleic acid metabolism. The synthesis of these analogues often involves the use of 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine as a key intermediate due to its protective silyl groups that facilitate selective reactions.

- Example Case Study : A study demonstrated the synthesis of various nucleoside analogues using this compound as a starting material. The presence of bromine at the 5-position allows for further functionalization, leading to derivatives with enhanced antiviral and anticancer properties .

Development of Phosphoramidites

Phosphoramidites are essential for the solid-phase synthesis of oligonucleotides. The use of this compound in this context allows for efficient coupling reactions while maintaining stability during synthesis.

- Data Table: Comparison of Phosphoramidite Yields

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | 0°C, in anhydrous conditions |

| Modified Uridine Phosphoramidite | 90 | Room temperature, with activators |

| Other Nucleoside Phosphoramidites | Varies | Varies based on specific modifications |

Antiviral Research

Research indicates that derivatives synthesized from this compound exhibit significant antiviral activity against various viruses, including HIV and Hepatitis B.

- Example Case Study : A recent investigation highlighted the antiviral efficacy of a specific derivative against HIV-1. The study reported IC50 values indicating potent inhibition of viral replication, demonstrating the potential for therapeutic development .

Gene Therapy Applications

In gene therapy, modified nucleosides like this compound are utilized to enhance the stability and efficacy of therapeutic oligonucleotides.

- Research Findings : Studies have shown that oligonucleotides incorporating this compound exhibit improved cellular uptake and resistance to nuclease degradation, making them suitable candidates for gene-editing applications .

Biochemical Assays

This compound is also employed in biochemical assays to study nucleic acid interactions and enzyme activities due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The bromine atom at the 5 position can participate in halogen bonding, affecting the interactions with DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2’-deoxyuridine: Lacks the silyl protecting groups, making it less stable but more reactive.

3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine: Similar structure but with a methyl group instead of a bromine atom at the 5 position.

Uniqueness

3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine is unique due to the combination of the bromine atom and the silyl protecting groups, which confer enhanced stability and specific reactivity. This makes it particularly useful in applications where controlled reactivity and stability are crucial.

Actividad Biológica

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine (CAS No. 154925-95-8) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H39BrN2O5Si2, with a molecular weight of approximately 535.626 g/mol. The compound features two tert-butyldimethylsilyl groups, which enhance its stability and solubility in organic solvents, making it suitable for various biochemical applications.

Synthesis

The synthesis of this compound typically involves the bromination of 2'-deoxyuridine followed by silylation reactions. The detailed procedures can vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution and protecting group strategies to achieve the desired product purity and yield.

Cytotoxicity and Antitumor Activity

Several studies have explored the cytotoxic effects of nucleoside derivatives on cancer cell lines. The compound may exhibit selective cytotoxicity against certain tumor cells while sparing normal cells. For example, related silylated nucleosides have demonstrated potential in inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 11.8 | Significant cytotoxicity |

| HCT116 (colon cancer) | Varies | Induces apoptosis |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of nucleoside analogs. Modifications at specific positions on the nucleoside can significantly influence its pharmacological properties. For instance:

- Silylation : The introduction of silyl groups enhances solubility and stability.

- Bromination : The presence of bromine at the 5-position may contribute to increased reactivity towards viral polymerases.

Case Studies

- Inhibition Studies : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. Such findings suggest that this compound may possess similar properties, warranting further investigation.

- Mechanism Exploration : Research into related compounds has revealed that they can induce G2 phase cell cycle arrest and activate caspase-dependent pathways leading to apoptosis in cancer cells. These mechanisms could be relevant for understanding how this compound functions at a molecular level.

Propiedades

Número CAS |

154925-95-8 |

|---|---|

Fórmula molecular |

C21H39BrN2O5Si2 |

Peso molecular |

535.6 g/mol |

Nombre IUPAC |

5-bromo-1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15?,16-,17-/m1/s1 |

Clave InChI |

XZYGEGFEDTXIDM-YJEKIOLLSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |

SMILES isomérico |

CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |

SMILES canónico |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |

Sinónimos |

5-Bromo-2’-deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.